An In-Depth Technical Guide to 4-Fluoro-3-Methylphenyl Isothiocyanate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Fluoro-3-Methylphenyl Isothiocyanate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Fluoro-3-methylphenyl isothiocyanate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility.
Core Chemical Identity and Physicochemical Properties
4-Fluoro-3-methylphenyl isothiocyanate belongs to the family of aromatic isothiocyanates. Its structure is characterized by a benzene ring substituted with a fluorine atom, a methyl group, and the highly reactive isothiocyanate (-N=C=S) functional group. The specific arrangement of these substituents (fluoro at position 4, methyl at position 3) critically influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and utility as a synthetic intermediate.
The fluorine atom, being highly electronegative, acts as a weak electron-withdrawing group via induction, while the methyl group is weakly electron-donating. This electronic balance, combined with the fluorine's ability to form favorable interactions with biological targets and enhance metabolic stability, makes this scaffold particularly attractive in medicinal chemistry.
Table 1: Physicochemical and Structural Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-Fluoro-4-isothiocyanato-2-methylbenzene | PubChemLite[1] |
| CAS Number | 2759033 (for this specific isomer) | PubChemLite[1] |
| Molecular Formula | C₈H₆FNS | PubChemLite[1] |
| Molecular Weight | 167.21 g/mol | Santa Cruz Biotechnology[2] |
| Monoisotopic Mass | 167.0205 Da | PubChemLite[1] |
| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid | General observation |
| Boiling Point | 187-192 °C (for isomer 3-Fluoro-4-methylphenyl isothiocyanate) | Huateng Pharma[3] |
| Density | 1.175 g/mL at 25 °C (for isomer 3-Fluoro-4-methylphenyl isothiocyanate) | Huateng Pharma[3] |
| Solubility | Decomposes in water; Soluble in organic solvents (e.g., DCM, THF, Acetone) | Fisher Scientific[4] |
Synthesis and Reactivity Profile
Recommended Synthetic Protocol
From a practical standpoint, the synthesis of aryl isothiocyanates from their corresponding primary anilines is the most common and versatile approach. While classic methods involving the highly toxic thiophosgene are effective, modern labs prioritize safer alternatives. A robust and widely adopted method involves the in situ generation of a dithiocarbamate salt from the parent amine and carbon disulfide (CS₂), followed by decomposition to the isothiocyanate.[5]
This two-step, one-pot process is favored for its operational simplicity and avoidance of hazardous reagents.[6] The choice of desulfurating agent is key; reagents like tosyl chloride or propane phosphonic acid anhydride (T3P) are highly effective in promoting the final elimination step.[6]
Field-Proven Protocol: Synthesis from 4-Fluoro-3-methylaniline
-
Reaction Setup: To a solution of 4-fluoro-3-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂), add a base such as triethylamine (2.5 eq).
-
Dithiocarbamate Formation: Cool the mixture to 0 °C in an ice bath. Slowly add carbon disulfide (1.2 eq) dropwise. The reaction is exothermic; maintain the temperature below 10 °C. Allow the mixture to stir at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting aniline. This forms the triethylammonium dithiocarbamate salt intermediate.
-
Decomposition to Isothiocyanate: Cool the mixture again to 0 °C. Add a solution of the desulfurating agent, such as p-toluenesulfonyl chloride (1.1 eq), in the same solvent dropwise.
-
Workup & Purification: Let the reaction warm to room temperature and stir overnight. Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure 4-Fluoro-3-methylphenyl isothiocyanate.
Caption: General workflow for isothiocyanate synthesis.
Core Reactivity: The Electrophilic Nature of the Isothiocyanate Carbon
The defining characteristic of the isothiocyanate group is the electrophilicity of its central carbon atom. This carbon is double-bonded to both nitrogen and sulfur, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in chemical synthesis.
The most prevalent and significant reaction is with primary and secondary amines to form N,N'-disubstituted thiourea derivatives.[7] This reaction is typically fast, high-yielding, and proceeds under mild conditions, making it ideal for creating libraries of compounds for drug screening.
Mechanism: The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate. This forms a zwitterionic tetrahedral intermediate, which then rapidly undergoes a proton transfer to yield the stable thiourea product. While alkylamines react readily, less nucleophilic arylamines may require mild heating to proceed efficiently.[8]
Caption: Reaction of isothiocyanate with an amine.
Applications in Drug Discovery and Development
4-Fluoro-3-methylphenyl isothiocyanate is not an end-product but a high-value starting material for synthesizing pharmacologically active molecules.[5] Its derivatives, particularly thioureas, are investigated for a wide range of therapeutic applications.
-
Anticancer Activity: Many thiourea derivatives are potent inhibitors of kinases, enzymes often dysregulated in cancer.[9] The planar aromatic structure can facilitate binding in ATP pockets, while the thiourea moiety provides crucial hydrogen bonding interactions.
-
Anti-inflammatory Properties: Isothiocyanates and their derivatives have been explored as selective COX-2 inhibitors and for their ability to release hydrogen sulfide (H₂S), a signaling molecule with anti-inflammatory effects.[10]
-
Structural Rationale:
-
Fluorine: The inclusion of a fluorine atom can enhance binding affinity to target proteins through specific interactions (e.g., with backbone amides), block metabolic oxidation at that position, and improve pharmacokinetic properties like membrane permeability.[11]
-
Thiourea Moiety: This group is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets.
-
Workflow: From Building Block to Bioactive Lead
The path from this isothiocyanate to a potential drug candidate follows a validated discovery workflow. The primary goal is to generate a diverse library of derivatives by reacting it with a collection of amines, followed by systematic screening.
Caption: Drug discovery workflow using the isothiocyanate.
Analytical Characterization
Confirming the identity and purity of 4-Fluoro-3-methylphenyl isothiocyanate is critical. A combination of spectroscopic techniques provides a definitive analytical signature.
Table 2: Expected Analytical Data
| Technique | Expected Characteristics |
|---|---|
| IR Spectroscopy | Strong, sharp, characteristic asymmetric N=C=S stretching absorption in the range of 2000-2200 cm⁻¹. |
| ¹H NMR (CDCl₃) | Signals in the aromatic region (~7.0-7.5 ppm) corresponding to the 3 aromatic protons, showing characteristic splitting patterns (doublets, doublet of doublets) due to F-H and H-H coupling. A singlet in the aliphatic region (~2.3 ppm) for the 3 methyl protons. |
| ¹³C NMR (CDCl₃) | A characteristic signal for the -N=C=S carbon atom in the range of 125-140 ppm. Additional signals for the 8 aromatic carbons, with splittings observed for carbons coupled to the fluorine atom. |
| Mass Spectrometry | Predicted [M+H]⁺ ion at m/z 168.02778. Predicted monoisotopic mass of 167.01995 Da.[1] |
Safety, Handling, and Storage Protocols
Aryl isothiocyanates are reactive compounds and require careful handling. They are generally classified as irritants and sensitizers.
-
Hazard Profile: Causes skin irritation and serious eye irritation.[12] May cause an allergic skin reaction or allergy/asthma symptoms if inhaled.[13] Toxic if swallowed.[14]
-
Handling:
-
Always handle in a certified chemical fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[16]
-
Avoid breathing vapors or dust.[14] Ensure adequate ventilation.
-
Keep away from incompatible materials such as strong bases, alcohols, and amines (except for controlled reactions).[15]
-
-
Storage:
Adherence to these self-validating protocols is essential for ensuring both experimental integrity and personal safety.
References
-
PubChem. (n.d.). 4-Fluorophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Organic-Chemistry.org. Retrieved from [Link]
-
Lee, S., & Park, S. B. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2024). Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. Scientific Reports. Retrieved from [Link]
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PubChemLite. (n.d.). 4-fluoro-3-methylphenyl isothiocyanate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Retrieved from [Link]
-
Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methylthio)phenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2023). How anyone have experience with reacting amines with phenyl isothiocyanate?. Retrieved from [Link]
-
Göktürk, S., et al. (2024). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]
-
PubChem. (n.d.). p-Tolyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
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